molecular formula C19H26FN3O2 B2832553 N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-fluorophenyl)oxalamide CAS No. 952976-48-6

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-fluorophenyl)oxalamide

Cat. No.: B2832553
CAS No.: 952976-48-6
M. Wt: 347.434
InChI Key: PZYJPNUKGRKJLB-UHFFFAOYSA-N
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Description

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-fluorophenyl)oxalamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a cyclopentyl group and an oxalamide moiety linked to a fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-fluorophenyl)oxalamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The cyclopentyl group is introduced via cyclization reactions, and the oxalamide linkage is formed through amide bond formation reactions. Common reagents used in these steps include cyclopentylamine, piperidine, and oxalyl chloride. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-fluorophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-fluorophenyl)oxalamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-chlorophenyl)oxalamide
  • N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-bromophenyl)oxalamide
  • N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-methylphenyl)oxalamide

Uniqueness

N1-((1-cyclopentylpiperidin-4-yl)methyl)-N2-(4-fluorophenyl)oxalamide is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-N'-(4-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26FN3O2/c20-15-5-7-16(8-6-15)22-19(25)18(24)21-13-14-9-11-23(12-10-14)17-3-1-2-4-17/h5-8,14,17H,1-4,9-13H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYJPNUKGRKJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNC(=O)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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